1-isobutyl-2-((2-methoxyphenoxy)methyl)-1H-benzo[d]imidazole hydrochloride
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Overview
Description
Imidazole is an organic compound with the formula C3N2H4. It is a white or colorless solid that is soluble in water, producing a mildly alkaline solution . Imidazole is a fundamental nitrogen heterocycle and as such mimics for various nucleoside bases as well as histidine and histamine .
Synthesis Analysis
Imidazole is synthesized industrially by two routes. The main one is acid-catalysed methylation of imidazole by methanol. The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .
Molecular Structure Analysis
The 1-Isobutyl-2-(2-methoxy-phenoxymethyl)-1H-benzoimidazole molecule contains a total of 47 bond(s). There are 25 non-H bond(s), 16 multiple bond(s), 6 rotatable bond(s), 16 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 2 ether(s) (aromatic), and 1 Imidazole(s) .
Chemical Reactions Analysis
Imidazole compounds are known to participate in a variety of chemical reactions. For instance, they can act as a base, accepting a proton to form a positively charged imidazolium ion .
Physical And Chemical Properties Analysis
Imidazole is a colourless liquid that is used as a specialty solvent, a base, and as a precursor to some ionic liquids . It has a molar mass of 82.10 g/mol and a density of 1.03 g/cm^3 .
Scientific Research Applications
Anticancer Potential
Imidazole-based compounds, including derivatives similar to 1-isobutyl-2-((2-methoxyphenoxy)methyl)-1H-benzo[d]imidazole hydrochloride, have shown significant anticancer activity. For instance, a study on new imidazole derivatives highlighted their potential against various cancer cell types. These compounds were found to inhibit cell growth, migration, and induce cell cycle arrest and cellular senescence in A549 cells, suggesting a promising avenue for cancer therapy (Sharma et al., 2014).
Corrosion Inhibition
Research on imidazole derivatives has also uncovered their application in corrosion inhibition. A study involving three new imidazole derivatives synthesized using a microwave irradiation method demonstrated their efficacy in protecting mild steel in acidic solutions. The derivatives showed high corrosion inhibition efficiency, attributed to their strong adsorption capabilities, suggesting their potential use in industrial applications to prevent corrosion (Prashanth et al., 2021).
Chelating Agents for Metal Ions
Imidazole derivatives have been studied for their ability to act as chelating agents for metal ions. A study focused on azoimidazoles derived from imidazole, showing that these compounds form intensely colored chelates with various metal ions, indicating their potential as metallochromic indicators or extractants in the determination of metal ions (Yamauchi et al., 1966).
Antihypertensive Effects
Another area of application is in the development of antihypertensive drugs. N-(biphenylylmethyl)imidazoles, a series of nonpeptide angiotensin II receptor antagonists, have been found to produce potent antihypertensive effects upon oral administration. These findings underscore the potential of imidazole derivatives in treating hypertension (Carini et al., 1991).
Synthesis of Active-Site Model Compounds
Imidazole derivatives serve as precursors in the synthesis of model compounds for enzymes such as cytochrome c oxidase (CcO). A study detailed the synthesis of 1-(o-hydroxyphenyl)imidazole carboxylic esters, which can be used as building blocks for creating new generations of active-site model compounds for CcO, aiding in the understanding of proton transfer processes in these enzymes (Collman et al., 2000).
Safety And Hazards
Future Directions
Imidazole and its derivatives have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . Therefore, the development of novel methods for the synthesis of substituted imidazoles is of strategic importance .
properties
IUPAC Name |
2-[(2-methoxyphenoxy)methyl]-1-(2-methylpropyl)benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2.ClH/c1-14(2)12-21-16-9-5-4-8-15(16)20-19(21)13-23-18-11-7-6-10-17(18)22-3;/h4-11,14H,12-13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUYMGFANGEQEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1COC3=CC=CC=C3OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-isobutyl-2-((2-methoxyphenoxy)methyl)-1H-benzo[d]imidazole hydrochloride |
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